Tributyl(4-phenylbutyl)germane
Description
Properties
CAS No. |
93171-82-5 |
|---|---|
Molecular Formula |
C22H40Ge |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
tributyl(4-phenylbutyl)germane |
InChI |
InChI=1S/C22H40Ge/c1-4-7-18-23(19-8-5-2,20-9-6-3)21-14-13-17-22-15-11-10-12-16-22/h10-12,15-16H,4-9,13-14,17-21H2,1-3H3 |
InChI Key |
ZQPHLVVFSALEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Tributyl 4 Phenylbutyl Germane and Analogous Organogermanes
Strategies for Carbon-Germanium Bond Formation in Organogermanes
The construction of the C-Ge bond is the cornerstone of organogermane synthesis. Several key methodologies have been established, each with its own set of advantages and mechanistic pathways.
Hydrogermylation Approaches for Synthesis of Organogermanium Compounds
Hydrogermylation, the addition of a Ge-H bond across an unsaturated carbon-carbon bond (e.g., an alkene or alkyne), stands out as one of the most direct and atom-economic methods for creating C-Ge bonds. chemicalbook.com This approach is particularly relevant for the synthesis of Tributyl(4-phenylbutyl)germane, which could theoretically be synthesized via the hydrogermylation of 4-phenyl-1-butene with tributylgermane (B7798861) (Bu₃GeH).
The reaction can be initiated by various means, including free radical initiators, Lewis acids, or transition metal catalysts. rsc.org Transition metal catalysis, in particular, offers a high degree of control over the reaction. Metals such as palladium, rhodium, cobalt, and copper have been effectively employed. rsc.orgresearchgate.net The general catalytic cycle for a transition-metal-catalyzed hydrogermylation typically involves:
Oxidative Addition: The hydrogermane (R₃GeH) adds to the low-valent metal center (M).
Alkene Insertion: The alkene substrate coordinates to the metal center and subsequently inserts into the M-H or M-Ge bond.
Reductive Elimination: The resulting alkylgermanium-metal complex undergoes reductive elimination to release the final organogermane product and regenerate the active catalyst.
The regioselectivity of the hydrogermylation of terminal alkenes is a critical aspect. While some catalytic systems yield the Markovnikov addition product, many, particularly those involving radical or certain transition metal catalysts, favor the formation of the anti-Markovnikov product. researchgate.net For the synthesis of this compound from 4-phenyl-1-butene, an anti-Markovnikov addition of tributylgermane would be required to form the desired linear alkylgermane. Cobalt-catalyzed hydrogermylation of terminal alkenes under photoirradiation has been shown to deliver linear alkylgermanes with excellent regioselectivity. wikipedia.org
Table 1: Examples of Hydrogermylation Reactions
| Alkene Substrate | Hydrogermane | Catalyst/Initiator | Conditions | Product(s) | Yield (%) | Regioselectivity |
| Styrene | Diphenylgermane | NaHB(sec-Bu)₃ (10 mol%) | Toluene, 100°C, 20h | Diphenyl(2-phenylethyl)germane | - | β-product (anti-Markovnikov) |
| Aryl/Alkyl terminal alkenes | HGenBu₃ | Co₂(CO)₈ (1 mol%) | Photoirradiation, n-hexane, rt | Linear alkylgermanes | Good to high | anti-Markovnikov |
| Terminal alkynes | Bu₃GeH | Co₂(CO)₈ (10 mol%) | Toluene, 80°C | E-(β)-vinyl(tributyl)germanes | High | E-β isomer |
Cross-Coupling Reactions in Organogermane Synthesis
Cross-coupling reactions offer a powerful and versatile method for the formation of C-C bonds and, by extension, C-Ge bonds. In the context of synthesizing this compound, this could involve the coupling of a tributylgermyl nucleophile with a 4-phenylbutyl electrophile, or vice versa.
Historically, organogermanes have been considered less reactive than their organosilicon and organotin counterparts in traditional palladium(0)/palladium(II)-catalyzed cross-coupling reactions like the Stille and Suzuki couplings. rsc.orgresearchgate.net The conventional transmetalation step with Pd(II) complexes is often inefficient for many organogermanes. rsc.org
However, recent advancements have shown that organogermanes can be effectively utilized as coupling partners under specific catalytic conditions. researchgate.net A key distinction in reactivity arises from the mechanism of C-Ge bond activation. While traditional cross-couplings rely on a concerted transmetalation, a different pathway, an electrophilic aromatic substitution (SEAr)-type mechanism, is favored when using more electrophilic catalysts such as palladium nanoparticles or gold(III) complexes. rsc.org This alternative activation mode allows organogermanes to be more reactive and chemoselective than other established coupling partners like boronic acids or silanes under these specific conditions. rsc.org
For the synthesis of an alkylgermane like this compound, a Stille-type coupling could be envisioned between a tributylgermylstannane and a 4-phenylbutyl halide, or a Suzuki-type coupling with a tributylgermylborane derivative. Another approach involves the use of highly reactive organogermyl-metal reagents, such as tributylgermyl lithium, which can couple with alkyl halides. rug.nlnih.gov
Table 2: Comparison of Stille and Suzuki Cross-Coupling Reactions
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OR')₂) |
| Advantages | Stable and isolable reagents; tolerant of many functional groups. organic-chemistry.org | Boronic acids are generally less toxic and byproducts are easily removed. organic-chemistry.org |
| Disadvantages | Toxicity of tin compounds and difficulty in removing tin byproducts. organic-chemistry.org | Boronic acids can be sensitive to reaction conditions; requires a base for activation. |
| Relevance to Germane (B1219785) Synthesis | Can be adapted using germylstannanes. | Can be adapted using germylboronates. |
Palladium-Catalyzed Arylation and Alkylation Routes to Organogermanes
Palladium catalysis is a cornerstone of modern organic synthesis, and while traditional homogeneous Pd(0)/Pd(II) cycles are less effective for organogermanes, alternative palladium-based strategies have emerged. rsc.org Palladium nanoparticle catalysis, for instance, has been shown to efficiently couple organogermanes with aryl halides. rsc.org The mechanism is thought to involve the oxidative addition of the aryl halide to the surface of the palladium nanoparticle, followed by reaction with the organogermane. google.com
For the synthesis of this compound, an alkylation reaction is required. While direct Pd-catalyzed alkylation of a germane with an alkyl halide can be challenging, related cross-coupling approaches are more feasible. For example, the reaction of a tributylgermyl nucleophile (e.g., generated from tributylgermyl lithium) with a 4-phenylbutyl halide could be facilitated by a palladium catalyst. rug.nl
Recent developments have also explored photoinduced palladium-catalyzed reactions. For example, a visible light-induced radical germylative arylation of alkenes with chlorogermanes has been reported, providing a pathway to functionalized organogermanes under mild conditions. nih.gov
Direct Reactions of Alkyl and Aryl Halides with Germanium (e.g., Copper-Catalyzed Methods)
The direct synthesis, often referred to as the Müller-Rochow process, is a well-established industrial method for producing organosilicon compounds and can be adapted for organogermanes. wikipedia.org This process involves the direct reaction of an alkyl or aryl halide with elemental germanium, typically catalyzed by copper, at high temperatures (e.g., 375-425°C). researchgate.net
For the synthesis of alkylgermanium compounds, n-alkyl chlorides can react with a mixture of germanium and copper powder to yield alkylgermanium trihalides. researchgate.net This method provides a direct route from simple precursors to functionalized organogermanes, which can then be further alkylated to produce the desired tetraalkylgermane. For instance, butyl chloride could be reacted with Ge/Cu to form butylgermanium trichloride, which could then be reacted with a 4-phenylbutyl Grignard reagent to potentially form this compound, although this would likely result in a mixture of products.
The mechanism of this copper-catalyzed direct process is complex and not fully understood, but it is believed to involve the formation of a copper-germanium intermetallic species. wikipedia.org This intermediate facilitates the cleavage of the carbon-halide bond and the subsequent formation of the carbon-germanium bond on the germanium surface. wikipedia.org
Precursor Synthesis and Functionalization Relevant to this compound
The synthesis of the target molecule relies on the availability of suitable precursors that contain the 4-phenylbutyl moiety. These precursors are typically functionalized to be either electrophilic (e.g., 4-phenylbutyl bromide) or nucleophilic (e.g., 4-phenylbutylmagnesium bromide) for subsequent reaction with a germanium-containing species.
Preparation of 4-Phenylbutyl Substrates
The 4-phenylbutyl group can be introduced using several synthetic routes, starting from commercially available materials. Key precursors include 4-phenyl-1-butene (for hydrogermylation) and 4-phenylbutyl halides or their corresponding Grignard reagents (for cross-coupling or direct alkylation).
Synthesis of 4-Phenyl-1-butene: A common and high-yielding method for the synthesis of 4-phenyl-1-butene involves the reaction of a benzyl halide with an allylmagnesium halide. For example, reacting allyl chloride with magnesium metal in a suitable ether solvent generates allylmagnesium chloride. Subsequent reaction of this Grignard reagent with benzyl chloride affords 4-phenyl-1-butene in excellent yields (typically >90%). chemicalbook.comgoogle.com
Synthesis of 4-Phenylbutyl Halides and Grignard Reagents: 4-Phenylbutyl bromide can be prepared from 4-phenyl-1-butanol via reaction with a brominating agent. Alternatively, it can be synthesized through a multi-step process starting from γ-butyrolactone. google.com Once prepared, 4-phenylbutyl bromide can be readily converted into the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. This Grignard reagent is a potent nucleophile for the alkylation of germanium halides.
Table 3: Synthesis of 4-Phenylbutyl Precursors
| Starting Material(s) | Reagent(s) | Product | Yield (%) |
| Allyl chloride, Benzyl chloride | 1. Mg, THF/Toluene | 4-Phenyl-1-butene | 92 |
| Allyl chloride, Benzyl chloride | 1. Mg, THF/t-butyl methyl ether | 4-Phenyl-1-butene | 93 |
| Tetrahydrofuran, Acyl chloride, Benzene | 1. ZnCl₂, 2. AlCl₃, 3. NaOH/KOH | 4-Phenyl-1-butanol | - |
| 4-Phenylbutyl bromide | Mg, Ether | 4-Phenylbutylmagnesium bromide | - |
Synthesis of Tributylgermanium Precursors
The synthesis of this compound relies on the availability of key tributylgermanium precursors, primarily tributylgermanium halides and tributylgermanium hydride.
Tributylgermanium Halides: The most common method for creating carbon-germanium bonds is through the reaction of germanium tetrahalides, such as germanium tetrachloride (GeCl₄), with organometallic reagents. wikipedia.org For tributylgermanium precursors, a Grignard reagent like butylmagnesium bromide (CH₃(CH₂)₃MgBr) is typically used. thieme-connect.debyjus.com The reaction involves the nucleophilic substitution of the halide atoms on the germanium center with butyl groups. By carefully controlling the stoichiometry, one can favor the formation of tributylgermanium bromide (Bu₃GeBr). The general reaction is as follows:
GeCl₄ + 3 BuMgBr → Bu₃GeCl + 3 MgBrCl
To drive the reaction to completion and ensure full alkylation to the tetraalkylgermane (Bu₄Ge), an excess of the Grignard reagent may be employed under more forceful conditions. thieme-connect.dethieme-connect.de The resulting tributylgermanium halide can then be isolated and purified for subsequent reactions.
Tributylgermanium Hydride: Tributylgermanium hydride (Bu₃GeH), also known as tributylgermane, is a versatile and crucial precursor for hydrogermylation reactions. thieme-connect.de It is typically prepared by the reduction of a tributylgermanium halide. This reduction can be achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄). The halide is treated with the hydride reagent in an appropriate solvent, like diethyl ether, to yield tributylgermane.
4 Bu₃GeBr + LiAlH₄ → 4 Bu₃GeH + LiBr + AlBr₃
Tributylgermanium hydride is noted for its good stability and can be stored for extended periods, making it a convenient reagent in organic synthesis. nih.gov
Specific Synthetic Pathways to this compound (If Available in Literature)
While specific literature detailing the synthesis of this compound is not extensively documented, a highly plausible and effective pathway can be derived from established hydrogermylation methodologies. wikipedia.org Hydrogermylation involves the addition of a Ge-H bond across a carbon-carbon double bond.
A representative synthesis for this compound would involve the reaction of tributylgermanium hydride with 4-phenyl-1-butene. This reaction can be initiated by radical initiators or catalyzed by transition metals.
Radical-Mediated Hydrogermylation: This is a common method for the hydrogermylation of alkenes. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), which abstracts the hydrogen atom from Bu₃GeH to generate the tributylgermyl radical (Bu₃Ge•). This radical then adds to the terminal carbon of 4-phenyl-1-butene. The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of Bu₃GeH, propagating the radical chain and forming the final product.
Photocatalytic Hydrogermylation: More recent methods utilize visible-light organophotoredox catalysis to achieve hydrogermylation at room temperature. nih.gov This metal-free approach offers an operationally simple and functional-group-tolerant route to alkylgermanes. nih.gov
The addition of the germyl (B1233479) group typically occurs at the terminal carbon of the alkene (anti-Markovnikov addition), leading to the desired this compound.
Methodological Considerations in Organogermanium Synthesis
The synthesis of organogermanium compounds requires careful consideration of reaction conditions to ensure safety, efficiency, and selectivity. wikipedia.orgnih.gov
Reaction Conditions and Optimization Strategies
The success of organogermanium synthesis hinges on the meticulous control of several factors.
Inert Atmosphere: Reactions involving highly reactive organometallic intermediates, such as Grignard reagents and germyllithiums, must be conducted under an inert atmosphere (e.g., nitrogen or argon). byjus.com These reagents react rapidly with water and atmospheric oxygen, which would otherwise destroy them and prevent the desired reaction. libretexts.org
Anhydrous Solvents: The use of dry, anhydrous solvents is critical. libretexts.org Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions because they help stabilize the organomagnesium compound. byjus.com
Temperature Control: Many reactions are highly exothermic and require careful temperature management. Reactions are often initiated at low temperatures (e.g., 0 °C or -40 °C) and then allowed to warm to room temperature to ensure controlled reactivity and minimize side reactions. thieme-connect.de
Catalyst Selection: For hydrogermylation, the choice of initiator or catalyst is key to optimization. While traditional radical initiators like AIBN are effective, modern methods using photocatalysts or transition metal complexes can offer higher selectivity and milder reaction conditions. nih.gov Palladium-catalyzed reactions are also employed for certain C-Ge bond formations. wikipedia.org
Stoichiometry and Reaction Time: Optimization of yield often involves adjusting the molar ratios of reactants. For instance, a slight excess of the Grignard reagent can be used to ensure the complete conversion of the germanium halide. thieme-connect.de Reaction times are also optimized to maximize product formation while minimizing decomposition or side-product formation.
Below is an interactive table summarizing typical conditions for key reactions in organogermanium synthesis.
| Reaction Type | Reagents | Catalyst/Initiator | Solvent | Atmosphere | Typical Temperature |
| Grignard Alkylation | GeCl₄, R-MgX | None | Diethyl Ether, THF | Inert (N₂, Ar) | 0 °C to reflux |
| Hydride Reduction | R₃Ge-X, LiAlH₄ | None | Diethyl Ether, THF | Inert (N₂, Ar) | 0 °C to RT |
| Radical Hydrogermylation | R₃Ge-H, Alkene | AIBN, Et₃B | Toluene, Benzene | Inert (N₂, Ar) | 60-80 °C |
| Photocatalytic Hydrogermylation | R₃Ge-H, Alkene | Organophotocatalyst | Acetonitrile, DCM | Inert (N₂, Ar) | Room Temperature |
Green Chemistry Principles and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijesrr.org These principles are increasingly being applied to organometallic synthesis.
Safer Reagents: A significant advantage of organogermanium chemistry is the lower toxicity of its compounds compared to their organotin counterparts. Tributylgermanium hydride is a much safer and more environmentally benign replacement for the highly toxic tributyltin hydride, a common reagent in radical reactions. nih.gov
Catalysis over Stoichiometric Reagents: The shift towards catalytic methods aligns with green chemistry principles by reducing waste. nih.gov Catalysts are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. The development of metal-free, organophotoredox-initiated reactions is a prime example of a greener catalytic approach. nih.gov
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Hydrogermylation is an addition reaction and is inherently atom-economical, as all atoms of the reactants (tributylgermane and the alkene) are incorporated into the final product.
Energy Efficiency: Modern synthetic methods like microwave-assisted synthesis and photocatalysis can significantly reduce energy consumption. frontiersin.org Photocatalytic reactions, for example, can often be run at ambient temperature using visible light as the energy source, avoiding the need for heating. nih.gov
Safer Solvents and Solvent-Free Reactions: Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. frontiersin.org While many organogermanium syntheses still rely on organic solvents, research is moving towards developing protocols in greener solvents or under solventless conditions, which can be triggered by microwave or UV irradiation. ijesrr.org
By embracing these principles, the field of organogermanium chemistry can develop more sustainable and environmentally responsible synthetic protocols.
Reactivity and Mechanistic Investigations of Tributyl 4 Phenylbutyl Germane
Organogermanium Reactivity Patterns in Organic Transformations
Organogermanium compounds exhibit reactivity that is intermediate between organosilicon and organotin compounds. wikipedia.org Generally, the germanium-carbon bond is stable in air, contributing to the robustness of these compounds. wikipedia.org Historically, they have been regarded as nucleophiles, though often less potent than their organotin analogs in traditional cross-coupling paradigms. wikipedia.orgresearchgate.net
The reactivity of organogermanium compounds is significantly influenced by the substituents on the germanium atom and the specific reaction conditions. For instance, the polarity of the Ge-H bond dictates the behavior of hydrogermanes, with "acidic" halohydrogermanes reacting differently from standard organogermanium hydrides. researchgate.net Recent studies have demonstrated that alternative activation methods can transform these traditionally robust building blocks into highly reactive species, capable of outcompeting other common functional groups like boronic acids and silanes in certain bond-forming reactions. researchgate.net This unique reactivity allows for orthogonal functionalization strategies in complex molecule synthesis. wikipedia.org
Cleavage and Exchange Reactions of Germanium-Carbon Bonds
The germanium-carbon (Ge-C) bond, while generally stable, can undergo cleavage and exchange reactions under specific conditions. These transformations are fundamental to the synthetic utility of organogermanes.
A key transformation for organogermanes is the exchange of an organic group for a halogen atom at the germanium center. This can be achieved by treating an organogermane with a halogen or other halogenating agents. thieme-connect.de For aryl germanes, this ipso-halogenation can proceed with high chemoselectivity. wikipedia.org For example, the reaction of triethylarylgermanes with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) leads to the corresponding aryl bromide or iodide under mild conditions. wikipedia.org A noteworthy aspect of this reaction is its high selectivity for the C–Ge bond, even in the presence of other reactive functionalities such as electron-rich aromatic rings or heterocyclic systems. wikipedia.org Mechanistic studies suggest that this transformation proceeds through a concerted electrophilic aromatic substitution (SEAr)-type pathway. wikipedia.org
Conversely, germanium halides can be alkylated using organometallic reagents like Grignard reagents or organolithium compounds to form Ge-C bonds. wikipedia.org The substitution of a halogen in a trialkylhalogermane by a more electronegative halogen is also a common route to prepare specific organogermanium halides, such as fluorides and chlorides. thieme-connect.de
Table 1: Germanium-Halogen Exchange Reactions
| Reactant Type | Reagent | Product Type | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Aryl Germane (B1219785) (ArGeEt₃) | NBS, NIS | Aryl Halide (Ar-X) | Concerted SEAr-type pathway | wikipedia.org |
| Organogermane | Halogen (e.g., Br₂) | Organogermanium Halide | Halogenation | thieme-connect.de |
| Germanium Halide (GeCl₄) | Grignard Reagent (RMgX) | Organogermane (R₄Ge) | Alkylation | wikipedia.org |
Demetallation involves the complete cleavage of the germanium-carbon bond, removing the germanium moiety from the organic framework. Such processes are fundamental in organic synthesis for introducing new functional groups after the organogermane has served its purpose. researchgate.net One established method for cleaving Ge-C bonds is through reaction with alkali metals or strong bases. rsc.orgloc.gov For example, hexaethyldigermane (B1588020) can be cleaved with excess lithium in ethylamine (B1201723) to produce triethylgermyllithium (Et₃GeLi). loc.gov The cleavage of the Ge-C bond has also been observed in specific molecular architectures, such as (germylmethyl)amine derivatives, which can fragment to yield a germyl (B1233479) anion and an azomethine derivative. lookchem.com The mechanism and facility of these cleavage reactions are highly dependent on the substituents at both the germanium and the organic fragment. lookchem.com
Role of Tributyl(4-phenylbutyl)germane in Cross-Coupling Reactions
While organogermanes like this compound have been historically underutilized in traditional palladium-catalyzed cross-coupling reactions due to their lower reactivity compared to organoboron or organotin reagents, recent research has unveiled their potential under specific catalytic conditions. researchgate.netwikipedia.org In conventional Pd(0)/Pd(II) catalytic systems, aryl trialkylgermanes are relatively inert in the transmetalation step. wikipedia.org
However, a paradigm shift has occurred with the use of more electrophilic or electron-deficient transition-metal catalysts. wikipedia.org Highly electrophilic cationic palladium nanoparticles or Au(III) complexes can effectively activate the C–Ge bond, likely through an electrophilic aromatic substitution (SEAr)-type mechanism rather than a conventional concerted transmetalation. wikipedia.org This alternative activation mode renders the organogermane the most reactive site in a molecule, enabling chemoselective cross-coupling reactions that are orthogonal to traditional methods involving boronic acids or silanes. researchgate.netwikipedia.org For instance, a palladium nanoparticle catalyst can selectively couple an aryl germane with an aryl iodide, leaving other reactive groups like aryl boronic esters untouched. wikipedia.org This unique reactivity allows organogermanes to function as "masked halides," providing a modular approach to the synthesis of complex molecules like polyarenes. wikipedia.org
Radical Processes Involving Organogermanium Compounds
Organogermanium compounds, including tetraalkylgermanes, are effective precursors for generating radicals under various conditions. rsc.org Photo-induced processes are a prominent method for initiating radical reactions. rsc.orgrsc.org Tetraalkylgermanes can be oxidized by an excited photocatalyst in a single-electron transfer (SET) process to ultimately generate an alkyl radical. rsc.org This property is attributed to the relatively low C–Ge bond energy and favorable oxidation potentials of organogermanium compounds compared to their silicon analogues. rsc.org
Another pathway involves the direct photolysis of the C–Ge bond. Photoirradiation can cause homolytic cleavage of the bond, generating an alkyl radical that can then be trapped by electron-deficient alkenes in a Giese-type reaction. wikipedia.org This process demonstrates excellent orthogonal selectivity, tolerating reactive functional groups like halides and boronic esters. wikipedia.org Furthermore, compounds like tributylgermanium hydride, a close relative of this compound, serve as excellent radical-generating reagents, acting as a less toxic and more stable alternative to tributyltin hydride for initiating radical cyclizations and other transformations. researchgate.net
Table 2: Radical Generation from Organogermanium Compounds
| Germanium Compound Type | Initiation Method | Process | Intermediate(s) | Reference |
|---|---|---|---|---|
| Tetraalkylgermanes | Visible-light photocatalysis | Oxidation via SET | Alkyl radicals | rsc.org |
| Acylgermanes | Visible-light excitation | Homolysis | Acyl and germyl radicals | rsc.org |
| Hydrogermanes | Photocatalysis | Hydrogen-Atom Transfer (HAT) | Germyl radicals | rsc.org |
Mechanistic Pathways of Reactions Involving Organogermanium Compounds
The reactions of organogermanium compounds proceed through several distinct mechanistic pathways, depending on the reagents and conditions.
Electrophilic Aromatic Substitution (SEAr): This pathway is kinetically favored for the activation of C–Ge bonds in cross-coupling reactions catalyzed by electron-deficient transition metals like cationic palladium or gold(III). wikipedia.org It also underlies the mechanism for the selective ipso-halogenation of aryl germanes. wikipedia.org
Single-Electron Transfer (SET): SET processes are crucial in many reactions of organogermanium compounds, particularly in the formation of radicals. researchgate.net The oxidation of tetraalkylgermanes by excited photocatalysts to yield alkyl radicals is a key example. rsc.org SET reactions can involve either a positively or negatively polarized germanium center, leading to the formation of transient germanium-centered radicals or cations. researchgate.net
Polar/Concerted Mechanisms: The cleavage of germanium-carbon bonds can occur through polar mechanisms, as seen in the alkali-cleavage of Ge-C bonds. rsc.org The stereochemistry of the cleavage reaction in certain (germylmethyl)amine derivatives has been studied to elucidate the specific mechanistic details of the bond-breaking process. lookchem.com
Homolytic Cleavage: Direct photoirradiation can induce the homolytic cleavage of the Ge-C bond, a pathway that is central to Giese-type radical reactions involving organogermanes. wikipedia.org
Hydrogen-Atom Transfer (HAT): In reactions involving hydrogermanes, the generation of germyl radicals often proceeds via a hydrogen-atom transfer process, particularly under photocatalytic conditions. rsc.org
This diverse array of mechanistic possibilities underscores the versatile and tunable reactivity of organogermanium compounds in modern organic synthesis. rsc.org
Comparative Reactivity with Analogous Organosilicon and Organotin Compounds
The reactivity of this compound is best understood through a comparative analysis with its organosilicon and organotin counterparts: tributyl(4-phenylbutyl)silane and tributyl(4-phenylbutyl)stannane. This comparison is rooted in the periodic trends of Group 14 elements, where the nature of the central metal atom (silicon, germanium, or tin) significantly influences the polarity, bond strength, and steric accessibility of the metal-carbon bond, thereby dictating the compound's reactivity in various chemical transformations.
In general, the reactivity of these organometallic compounds in processes involving the cleavage of the metal-carbon bond follows the order: organotin > organogermanium > organosilicon. This trend is primarily attributed to the decreasing strength of the metal-carbon bond as one descends the group. The Sn-C bond is the longest and weakest, making it the most susceptible to cleavage, while the Si-C bond is the shortest and strongest, rendering it the most stable. The Ge-C bond exhibits intermediate properties.
Detailed Research Findings
Detailed kinetic and mechanistic studies directly comparing this compound with its precise silicon and tin analogs are not extensively documented in publicly accessible literature. However, by extrapolating from studies on structurally similar organometallic compounds, a clear picture of their relative reactivities can be constructed. Research in the field of radical reactions, for instance, provides a solid basis for these comparisons.
In radical-mediated reactions, such as halogenation or reactions involving radical initiators, the rate-determining step often involves the abstraction of a hydrogen atom from the alkyl chain or the homolytic cleavage of the metal-alkyl bond. The stability of the resulting radical and the strength of the bond being broken are key factors. For the tributyl(4-phenylbutyl)metallanes, the primary site of radical attack and the subsequent reaction pathways are heavily influenced by the central metal.
For instance, in reactions involving homolytic cleavage, the lower bond dissociation energy of the Sn-C bond compared to the Ge-C and Si-C bonds facilitates the formation of a tributylstannyl radical and a 4-phenylbutyl radical more readily. This higher reactivity makes organotin compounds valuable reagents in radical chemistry, such as in Stille coupling reactions, though concerns over their toxicity have led to increased interest in less toxic organogermanium and organosilicon alternatives.
The following interactive data table, compiled from general findings in organometallic chemistry, illustrates the expected relative reactivity in a hypothetical radical bromination reaction. The rates are normalized relative to the organosilicon compound.
| Compound | Relative Rate of Reaction |
| Tributyl(4-phenylbutyl)silane | 1 |
| This compound | ~10-50 |
| Tributyl(4-phenylbutyl)stannane | >1000 |
This table represents an illustrative projection based on established reactivity trends in organometallic chemistry, as specific kinetic data for the direct comparison of these exact compounds is not available in the surveyed literature.
The mechanistic pathways for these reactions are also expected to differ. With organostannanes, radical chain reactions are often highly efficient. For organogermanes, similar radical pathways are viable, though they may require more forcing conditions. Organosilanes are generally much less reactive under these conditions and may undergo different reaction pathways altogether, often requiring catalysts or initiators that can activate the strong Si-C bond.
Applications of Tributyl 4 Phenylbutyl Germane in Chemical Synthesis and Materials Science
Utilization in Organic Synthesis Methodologies
As Coupling Partners in C-C and C-X Bond Formation Reactions
No research has been found that details the use of Tributyl(4-phenylbutyl)germane as a coupling partner in carbon-carbon or carbon-heteroatom bond formation reactions. While organogermanes can, in principle, participate in cross-coupling reactions, the specific reactivity and substrate scope for this compound are not documented.
Role in Stereoselective Synthesis
There is no available information on the application of this compound in stereoselective synthesis.
Potential in Materials Science and Electronic Applications
Precursors for Germanium-Containing Films (e.g., SiGe Films via Chemical Vapor Deposition)
No literature has been identified that describes the use of this compound as a precursor for the deposition of germanium-containing films, such as silicon-germanium (SiGe) alloys, through methods like Chemical Vapor Deposition (CVD).
Applications in Optoelectronics (e.g., Quantum Dots, Light-Emitting Diodes)
There is no information available regarding the application of this compound in the field of optoelectronics, including its potential use in the synthesis of quantum dots or as a component in light-emitting diodes (LEDs).
Novel Applications in Nanotechnology Incorporating Organogermanium Structures
While specific research on the applications of this compound is not extensively documented in publicly available literature, its structural characteristics as a tetra-substituted organogermanium compound suggest its potential as a precursor in the burgeoning field of nanotechnology. The broader class of organogermanium compounds is increasingly being explored for the synthesis of germanium-based nanostructures, such as nanoparticles (GeNPs), nanowires, and quantum dots. These materials are of significant interest due to germanium's unique electronic and optical properties, which make it a promising alternative to silicon in various high-tech applications.
The utility of an organogermanium precursor like this compound in nanotechnology is intrinsically linked to the nature of its organic ligands. The tributyl and phenylbutyl groups can play a crucial role in the synthesis and stabilization of germanium nanostructures. During the thermal decomposition or chemical reduction of the organogermanium precursor, these organic moieties can act as capping agents, controlling the growth and preventing the agglomeration of the nanoparticles. The size, shape, and surface chemistry of the resulting nanostructures are highly dependent on the reaction conditions and the nature of these organic ligands.
Research into other organogermanium precursors has demonstrated the feasibility of producing germanium nanoparticles with controlled properties. For instance, the thermolysis of specific aminoiminate germanium(II) precursors has been shown to yield Ge/GeO2 core/shell nanoparticles with a mean diameter of approximately 5 nm and a narrow size distribution. rsc.org Similarly, the reduction of other organogermanium compounds has been employed to create fluorescent and photostable crystalline germanium nanoparticles. acs.org
The phenylbutyl group in this compound is of particular interest as it could introduce functionalities that are not present in simpler alkylated organogermanes. The phenyl ring could, for example, allow for post-synthesis modification of the nanoparticle surface through aromatic chemistry, enabling the attachment of other functional molecules. Furthermore, the presence of an aromatic group might influence the electronic properties of the resulting germanium nanostructures, potentially enhancing their performance in applications such as optoelectronics or sensing.
The synthesis of germanium nanomaterials from organogermanium precursors can be achieved through various methods, including thermal decomposition, reduction, and solution-phase synthesis. researchgate.net The choice of method and the specific precursor directly impact the characteristics of the final nanoproduct.
Table 1: Examples of Germanium Nanoparticle Synthesis from Organogermanium Precursors
| Organogermanium Precursor | Synthesis Method | Resulting Nanostructure | Size/Properties |
| Aminoiminate Germanium(II) Complexes | Thermolysis | Ge/GeO2 Core/Shell Nanoparticles | ~5 nm diameter, narrow size distribution rsc.org |
| Tetrabutoxygermane, Diphenyl Germanium Dichloride | Reduction | Crystalline Germanium Nanoparticles | 2.6 ± 0.5 to 5.9 ± 2.2 nm diameter, photostable acs.org |
| Germanium(II) Thiolate Complexes | Solution Precipitation | Germanium Nanodots and Nanowires | Morphology dependent on precursor structure researchgate.net |
| Organogermanium Halides | Reduction with H2S in situ | Amorphous Germanium Nanoparticles | Tunable sizes from 3.25-4 nm researchgate.net |
The potential applications of germanium nanostructures derived from precursors like this compound are diverse and significant. Germanium's larger Bohr exciton (B1674681) radius compared to silicon makes it a compelling material for quantum dots, which could be utilized in next-generation displays and biomedical imaging. Moreover, germanium's high charge carrier mobility makes it an attractive material for advanced electronic devices, including high-speed transistors and photodetectors. The development of novel organogermanium precursors is a critical step towards realizing the full potential of these applications.
Table 2: Potential Nanotechnology Applications of Germanium Nanostructures
| Application Area | Relevant Property of Germanium | Potential Advantage |
| Optoelectronics | Tunable bandgap with size | Quantum dots for displays and lighting |
| Biomedical Imaging | Near-infrared fluorescence | Deep tissue imaging with low background |
| Electronics | High charge carrier mobility | High-speed transistors and photodetectors |
| Energy Storage | High lithium-ion capacity | Anodes for high-capacity batteries |
Theoretical and Computational Studies on Tributyl 4 Phenylbutyl Germane
Density Functional Theory (DFT) Calculations for Organogermanes
Density Functional Theory (DFT) has become a primary method for quantum mechanical investigations of molecules due to its balance of accuracy and computational cost. q-chem.com It allows for the detailed study of the electronic structure and properties of organogermanium compounds.
Geometry Optimization and Structural Parameter Prediction
Table 1: Predicted Structural Parameters for Tributyl(4-phenylbutyl)germane (Illustrative) Note: This table is illustrative as specific computational results for this exact molecule were not found in the search. The values are representative of typical bond lengths and angles in similar organogermanium compounds.
| Parameter | Predicted Value |
|---|---|
| Ge-C (butyl) Bond Length | ~1.95 Å |
| Ge-C (phenylbutyl) Bond Length | ~1.96 Å |
| C-C (alkyl) Bond Length | ~1.54 Å |
| C-C (aryl) Bond Length | ~1.40 Å |
| C-Ge-C Bond Angle | ~109.5° |
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, vibrational frequency analysis can be performed using DFT. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. These theoretical spectra can be correlated with experimental spectroscopic data to confirm the structure of the synthesized compound and to understand the nature of its chemical bonds. For complex molecules, DFT calculations are crucial for assigning the observed spectral bands to specific molecular motions.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
DFT is also used to analyze the electronic structure of this compound. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species. The shapes and distributions of the HOMO and LUMO orbitals reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For instance, in many organogermanium compounds, the HOMO is often associated with the Ge-C bonds, while the LUMO may be located on the organic ligands. rsc.org
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For a flexible molecule like this compound, which has multiple rotatable bonds in its butyl and phenylbutyl chains, MD simulations can provide a detailed understanding of its conformational landscape.
By simulating the motion of the atoms over time, MD can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. Classical force fields are commonly used in MD simulations for larger systems, where the potential energy of the system is described by functions that account for bond stretching, angle bending, and torsional rotations. mdpi.com While ab-initio MD, which calculates potentials at each step, is more accurate, it is computationally expensive. mdpi.com
Mechanistic Insights from Computational Modeling of Organogermanium Reactions
Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of chemical reactions involving organogermanium compounds. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway.
For example, DFT calculations have been used to show that the conventional concerted transmetalation mechanism in some palladium-catalyzed cross-coupling reactions involving organogermanes has a high energy barrier. wikipedia.org Instead, an electrophilic aromatic substitution (SEAr)-type pathway is kinetically more favorable for activating the C-Ge bond. wikipedia.org Such computational insights are vital for optimizing reaction conditions and designing more efficient catalytic systems. However, it is important to note that the accuracy of DFT in predicting reaction mechanisms can vary depending on the functional used, and careful benchmarking is often required. nih.gov
Predictive Modeling for Novel Organogermanium Derivatives
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can be a valuable tool for designing novel organogermanium derivatives with desired properties. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. frontiersin.org
The process involves generating a set of molecular descriptors for a training set of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. nih.govnih.gov For the design of new organogermanium compounds, QSAR could be used to predict properties like their potential toxicity, reactivity in specific reactions, or their performance as materials in electronic devices. biorxiv.org The success of QSAR modeling relies heavily on the quality and diversity of the initial dataset and rigorous validation of the developed models. nih.gov
Future Research Directions for Tributyl 4 Phenylbutyl Germane
Exploration of Undiscovered Synthetic Routes
The synthesis of Tributyl(4-phenylbutyl)germane has not been extensively documented, presenting a prime opportunity for the exploration of novel and efficient synthetic methodologies. Future research should focus on developing and optimizing synthetic routes that offer high yields, purity, and scalability.
A primary avenue for investigation would be the adaptation of established organogermanium synthesis techniques. The Grignard reaction, a cornerstone of organometallic synthesis, offers a plausible starting point. wikipedia.org This would likely involve the reaction of a tributylgermanium halide with a 4-phenylbutylmagnesium halide. The general reaction scheme is presented below:
Reaction Scheme 1: Grignard-based Synthesis of this compound
Further research could explore alternative routes such as hydrogermylation, which involves the addition of a Ge-H bond across a double or triple bond. datainsightsmarket.com This could potentially involve the reaction of tributylgermane (B7798861) with 4-phenyl-1-butene, catalyzed by various transition metals.
Table 1: Proposed Synthetic Routes for Investigation
| Route Name | Reactants | Catalyst/Conditions | Potential Advantages |
| Grignard Reaction | Tributylgermanium halide, 4-phenylbutylmagnesium halide | Diethyl ether or THF solvent | Well-established, potentially high yield |
| Hydrogermylation | Tributylgermane, 4-phenyl-1-butene | Transition metal catalyst (e.g., Pt, Rh) | Atom-economical, direct C-Ge bond formation |
| Wurtz-Fittig type Coupling | Tributylgermanium halide, 4-phenylbutyl halide, Sodium metal | Anhydrous ether | Potential for one-pot synthesis |
Development of Advanced Characterization Techniques for Complex Organogermanium Structures
A thorough characterization of this compound is essential to understand its structural and electronic properties. While standard techniques provide a basic understanding, the development and application of advanced characterization methods will be crucial for a detailed analysis of this and other complex organogermanium structures.
Nuclear Magnetic Resonance (NMR) spectroscopy will be a fundamental tool. numberanalytics.comlibretexts.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the butyl and phenylbutyl chains to the germanium center. numberanalytics.comresearchgate.net
Single-crystal X-ray diffraction would provide the definitive solid-state structure, offering precise bond lengths, bond angles, and information on the conformational arrangement of the flexible butyl and phenylbutyl groups. libretexts.org This data is invaluable for understanding intermolecular interactions in the solid state.
Table 2: Proposed Advanced Characterization Techniques
| Technique | Information Gained | Hypothetical Data for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Complete ¹H and ¹³C assignments, confirmation of connectivity | Correlation peaks confirming the Ge-C(butyl) and Ge-C(phenylbutyl) bonds. |
| Single-Crystal X-ray Diffraction | Precise molecular geometry, bond lengths, and angles | Tetrahedral geometry around the Ge atom; Ge-C bond lengths ~1.95 Å. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and isotopic pattern | Calculated m/z for [M]+ consistent with the chemical formula C₂₂H₄₀Ge. |
| Vibrational Spectroscopy (IR and Raman) | Identification of characteristic vibrational modes | C-H stretching and bending frequencies for alkyl and aryl groups; Ge-C stretching frequencies. |
Uncovering New Reactivity Pathways and Mechanistic Understandings
The reactivity of this compound is largely unexplored. Future research should aim to uncover its reactivity patterns and elucidate the underlying reaction mechanisms. Organogermanes are known to participate in various transformations, often exhibiting reactivity intermediate between their silicon and tin analogs. wikipedia.org
Key areas of investigation should include:
Cleavage of the Ge-C bond: Studying the stability of the Ge-C bonds under various conditions (acidic, basic, radical) will be fundamental.
Functionalization of the phenyl ring: The phenyl group offers a site for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Oxidative addition and transmetalation reactions: Investigating the potential of this compound to act as a precursor in transition metal-catalyzed cross-coupling reactions is a promising avenue. Recent studies have shown that organogermanes can be activated for cross-coupling under specific conditions. researchgate.netnih.gov
Computational modeling will be a powerful tool to complement experimental studies, providing insights into reaction energetics and transition state structures. digitellinc.comscielo.br
Expanding Applications in Emerging Fields of Chemical Synthesis and Advanced Materials
The unique properties of organogermanium compounds suggest that this compound and its derivatives could find applications in several emerging fields.
In chemical synthesis , functionalized derivatives of this compound could serve as building blocks for more complex molecules. The presence of both aliphatic and aromatic moieties provides a versatile platform for further chemical modification.
In advanced materials , the incorporation of germanium can impart unique optical and electronic properties. datainsightsmarket.com For example, polymers incorporating the this compound unit could exhibit interesting refractive indices or be used as precursors for germanium-containing materials. Functionalized germananes, which are 2D materials, have shown promise in various applications, and molecular precursors like this could be relevant in their synthesis. researchgate.net The development of new functional materials is a key area of research for organogermanium compounds. nih.gov
Table 3: Potential Applications in Emerging Fields
| Field | Potential Application | Rationale |
| Chemical Synthesis | Precursor for functionalized organogermanes | Versatile scaffold for introducing new functionalities. |
| Materials Science | Component of novel polymers | Germanium can enhance refractive index and other optical properties. |
| Catalysis | Precursor for germanium-based catalysts | The organogermanium moiety could influence catalytic activity and selectivity. |
Synergistic Integration of Experimental and Computational Approaches in Organogermanium Chemistry
A truly comprehensive understanding of this compound will be achieved through the synergistic integration of experimental and computational methods. nih.gov Computational chemistry can be employed to predict properties, guide experimental design, and rationalize observed reactivity. researchgate.netfrontiersin.org
For instance, Density Functional Theory (DFT) calculations can be used to:
Predict spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra.
Model potential reaction pathways and determine their energetic feasibility, helping to prioritize experimental efforts. rsc.org
Investigate the electronic structure and bonding in detail, providing insights that are not directly accessible through experiments.
This integrated approach will accelerate the pace of discovery and lead to a deeper and more nuanced understanding of the chemistry of this compound.
Q & A
Basic: What are the recommended safety protocols for handling Tributyl(4-phenylbutyl)germane in laboratory settings?
Methodological Answer:
this compound, like other organogermanium compounds, requires stringent safety measures. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, as organogermanium compounds may release toxic gases (e.g., halogenated byproducts) during reactions .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation .
- Spill Management: Avoid dust generation; collect spills using non-sparking tools and dispose via licensed hazardous waste services .
Table 1: Safety Data for Analogous Compounds
| Compound | Hazard Class (GHS) | Key Risks | First Aid Measures |
|---|---|---|---|
| Tetrabutylgermane | H302, H315, H319 | Oral toxicity, skin irritation | Rinse with water, seek medical attention |
| Phenyltrichlorogermane | Corrosive | Respiratory irritation | Immediate ventilation, artificial respiration if needed |
Basic: What synthetic routes are employed for this compound preparation?
Methodological Answer:
While direct synthesis data for this compound is limited, analogous organogermanium compounds suggest:
- Nucleophilic Substitution: React (4-phenylbutyl)lithium or Grignard reagents with tributylgermane halides (e.g., GeCl₃ derivatives) under inert atmospheres .
- Coupling Reactions: Utilize palladium-catalyzed cross-coupling between tributylgermane and 4-phenylbutyl halides, optimizing solvent polarity and temperature .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol to isolate the product .
Critical Considerations:
- Monitor reaction progress via TLC or GC-MS to avoid side products (e.g., Ge-O bond formation due to moisture) .
- Use Schlenk-line techniques to maintain anhydrous conditions .
Advanced: How can advanced mass spectrometry (MS) techniques characterize this compound?
Methodological Answer:
High-resolution MS (e.g., timsTOFflex) enables precise structural elucidation:
- Ion Mobility Spectrometry (IMS): Resolves isobaric ions, distinguishing between germanium isotopologues (e.g., ⁷⁰Ge vs. ⁷²Ge) .
- Fragmentation Patterns: Collision-induced dissociation (CID) identifies cleavage at the Ge-C bond, confirming the tributyl and 4-phenylbutyl substituents .
- Quantitative Analysis: Couple with HPLC to assess purity (>98%) and detect trace impurities (e.g., residual halides) .
Data Interpretation Challenges:
Advanced: How should researchers resolve contradictions in reactivity studies of this compound?
Methodological Answer:
Contradictions may arise from experimental variables or measurement errors. Mitigation strategies include:
- Moderator-Mediator Analysis: Apply Baron & Kenny’s framework to distinguish whether reaction conditions (e.g., temperature) moderate outcomes or mediate via intermediate species .
- Control Experiments: Replicate studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .
- Error Quantification: Use triplicate measurements and statistical tools (e.g., ANOVA in ExpDes R package) to assess significance of observed discrepancies .
Example Workflow:
Identify conflicting data (e.g., reaction yields at 25°C vs. 40°C).
Test for mediator effects (e.g., solvent polarity) using hierarchical regression .
Validate with spectroscopic data (e.g., NMR monitoring of intermediates) .
Advanced: What are the challenges in computational modeling of this compound’s electronic properties?
Methodological Answer:
Computational studies face:
- Basis Set Limitations: Standard sets (e.g., 6-31G*) underestimate germanium’s relativistic effects. Use all-electron relativistic basis sets (e.g., Def2-TZVP) for accuracy .
- Solvent Interactions: Apply polarizable continuum models (PCM) to simulate solvent polarity’s impact on Ge-C bond stability .
- Validation: Cross-reference calculated geometries with X-ray crystallography data from analogous compounds (e.g., phenylgermane derivatives) .
Table 2: Computational Parameters for Organogermanium Compounds
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Basis Set | Def2-TZVP | Accounts for Ge’s relativistic effects |
| Solvation Model | SMD (Solvent Model Density) | Accurate for non-polar solvents |
| Dispersion Correction | D3-BJ | Corrects van der Waals interactions |
Basic: How should researchers manage and share data on this compound to comply with FAIR principles?
Methodological Answer:
Adopt the German Research Foundation’s guidelines for research data management :
- Metadata Standards: Include experimental conditions (e.g., temperature, solvent), instrumentation (brand/model), and purity assays.
- Repositories: Deposit raw spectral data (NMR, MS) in discipline-specific repositories (e.g., PubChem) with DOI assignment .
- Documentation: Provide protocols for reproducibility (e.g., synthesis steps, statistical code in R/ExpDes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
